molecular formula C11H17N2O8P B12670983 Methyl thymidine 5'-phosphate CAS No. 55728-65-9

Methyl thymidine 5'-phosphate

Cat. No.: B12670983
CAS No.: 55728-65-9
M. Wt: 336.23 g/mol
InChI Key: IJTUGJOZUVUTDF-DJLDLDEBSA-N
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Description

Methyl thymidine 5’-phosphate is a modified nucleotide that plays a crucial role in various biological processes. It is a derivative of thymidine, a nucleoside component of DNA, where the thymine base is attached to a deoxyribose sugar. The addition of a methyl group and a phosphate group at the 5’ position enhances its stability and functionality in biochemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl thymidine 5’-phosphate typically involves the phosphorylation of methyl thymidine. One common method is the phosphoramidite approach, which is widely used for the chemical synthesis of oligonucleotides. This method involves the activation of nucleoside phosphoramidites with a coupling agent, such as 1H-tetrazole, to form the desired phosphate linkage .

Industrial Production Methods

Industrial production of methyl thymidine 5’-phosphate often employs automated synthesizers that utilize the phosphoramidite method. These machines can efficiently produce large quantities of the compound with high purity. The process involves sequential addition of nucleoside phosphoramidites, followed by oxidation and deprotection steps to yield the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl thymidine 5’-phosphate can undergo various chemical reactions, including:

    Oxidation: Conversion of the hydroxyl group to a carbonyl group.

    Reduction: Reduction of the phosphate group to a phosphite.

    Substitution: Replacement of the methyl group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like iodine, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of methyl thymidine 5’-phosphate can yield a carbonyl-containing nucleotide, while substitution reactions can produce various functionalized nucleotides .

Scientific Research Applications

Methyl thymidine 5’-phosphate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl thymidine 5’-phosphate involves its incorporation into DNA by DNA polymerases. Once incorporated, it can affect the stability and function of the DNA molecule. The compound can also interact with various enzymes, such as thymidylate kinase, which phosphorylates it to form thymidine diphosphate .

Comparison with Similar Compounds

Similar Compounds

    Thymidine 5’-triphosphate: A triphosphate analog used in DNA synthesis.

    Thymidine monophosphate: A monophosphate analog involved in DNA metabolism.

    Thymidine 5’-(dithio)phosphate: A modified nucleotide with a dithio linkage .

Uniqueness

Methyl thymidine 5’-phosphate is unique due to its enhanced stability and functionality compared to other thymidine analogs. The presence of the methyl group and the phosphate group at the 5’ position provides additional stability and makes it a valuable tool in various biochemical applications .

Properties

CAS No.

55728-65-9

Molecular Formula

C11H17N2O8P

Molecular Weight

336.23 g/mol

IUPAC Name

[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl methyl hydrogen phosphate

InChI

InChI=1S/C11H17N2O8P/c1-6-4-13(11(16)12-10(6)15)9-3-7(14)8(21-9)5-20-22(17,18)19-2/h4,7-9,14H,3,5H2,1-2H3,(H,17,18)(H,12,15,16)/t7-,8+,9+/m0/s1

InChI Key

IJTUGJOZUVUTDF-DJLDLDEBSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)OC)O

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OC)O

Origin of Product

United States

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